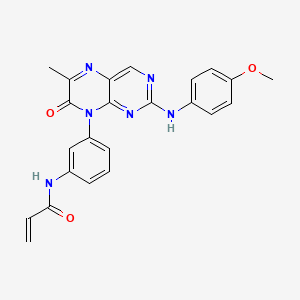
Egfr-IN-40
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr-IN-40 is a small-molecule inhibitor that targets the epidermal growth factor receptor (EGFR). This receptor is a transmembrane protein involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various types of cancers, making it a critical target for cancer therapy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-40 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include halogenated anilines, alkylating agents, and palladium catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance.
化学反応の分析
Types of Reactions
Egfr-IN-40 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield quinazoline N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
Egfr-IN-40 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Cancer Research: this compound is used to study the role of EGFR in cancer progression and to develop targeted therapies for cancers with EGFR mutations.
Drug Development: It serves as a lead compound for the development of new EGFR inhibitors with improved efficacy and reduced side effects.
Biological Studies: this compound is used to investigate the signaling pathways and molecular mechanisms regulated by EGFR.
Industrial Applications: It is used in the production of diagnostic tools and therapeutic agents for cancer treatment.
作用機序
Egfr-IN-40 exerts its effects by inhibiting the tyrosine kinase activity of EGFR . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues within the receptor’s intracellular domain. This inhibition blocks the downstream signaling pathways that promote cell proliferation and survival, ultimately leading to the suppression of tumor growth.
類似化合物との比較
Egfr-IN-40 is compared with other EGFR inhibitors such as gefitinib, erlotinib, and afatinib . While these compounds share a similar mechanism of action, this compound is unique in its chemical structure and binding affinity. Some of the similar compounds include:
Gefitinib: An EGFR inhibitor used to treat non-small cell lung cancer.
Erlotinib: Another EGFR inhibitor used for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: An irreversible EGFR inhibitor used for the treatment of non-small cell lung cancer.
This compound stands out due to its enhanced selectivity and potency against specific EGFR mutations, making it a valuable tool in cancer research and therapy.
特性
分子式 |
C23H20N6O3 |
|---|---|
分子量 |
428.4 g/mol |
IUPAC名 |
N-[3-[2-(4-methoxyanilino)-6-methyl-7-oxopteridin-8-yl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20N6O3/c1-4-20(30)26-16-6-5-7-17(12-16)29-21-19(25-14(2)22(29)31)13-24-23(28-21)27-15-8-10-18(32-3)11-9-15/h4-13H,1H2,2-3H3,(H,26,30)(H,24,27,28) |
InChIキー |
FGPPXNCHKYRZCI-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=C(N=C2N(C1=O)C3=CC=CC(=C3)NC(=O)C=C)NC4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


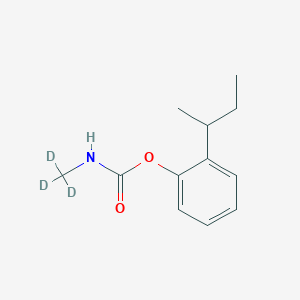
![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
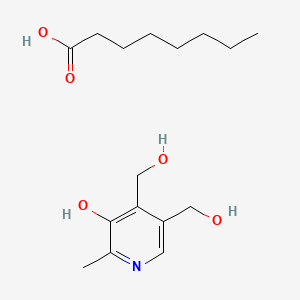
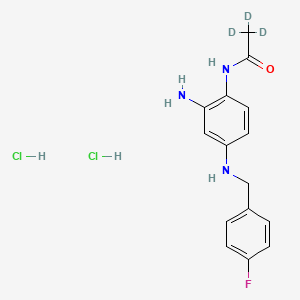
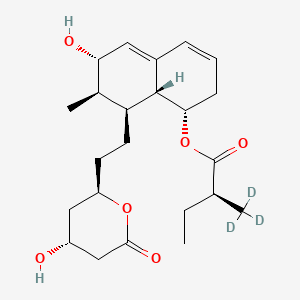
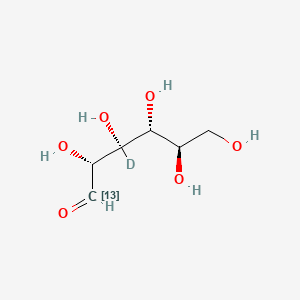
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

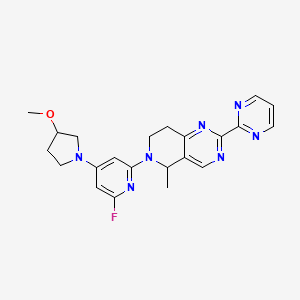
![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)

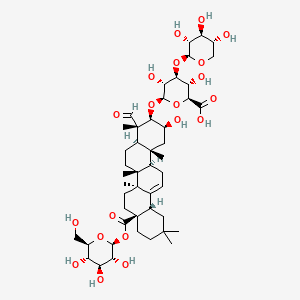
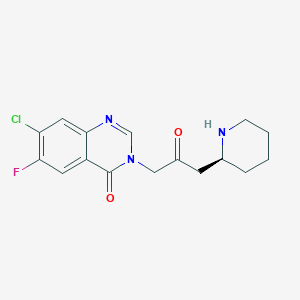
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)
